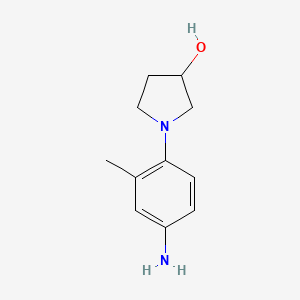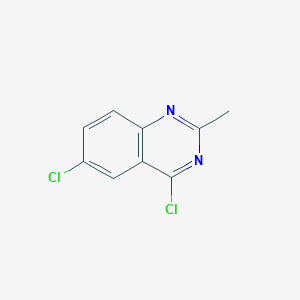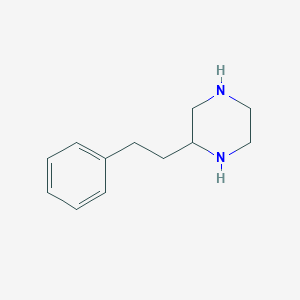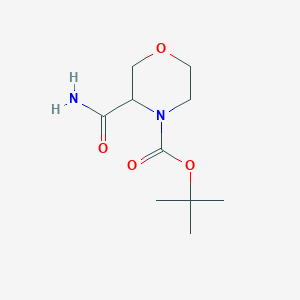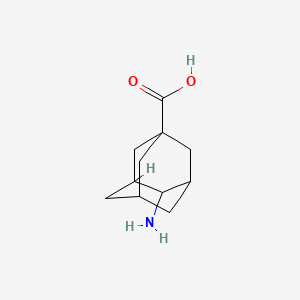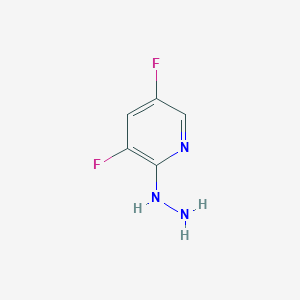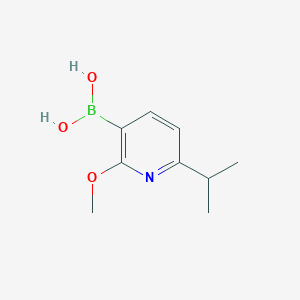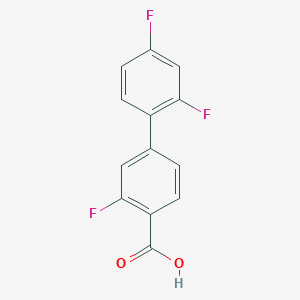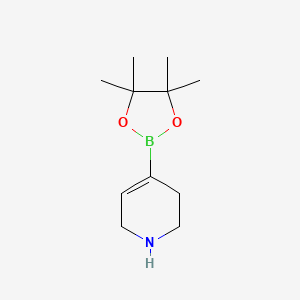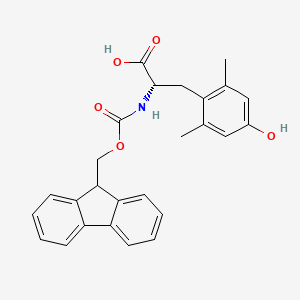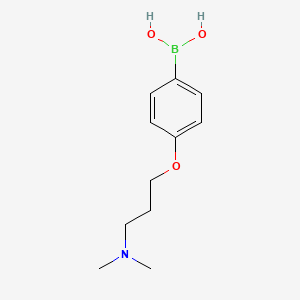
2,3-Dichloro-5-(difluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5-(difluoromethyl)pyridine is a pyridine derivative that is important in the field of chemical synthesis, particularly in the creation of pesticides. This compound is part of a broader class of halogenated pyridines, which are known for their reactivity and utility in various chemical reactions .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions, starting from simpler pyridine compounds or other nitrogen-containing heterocycles. For instance, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives includes a three-step process involving reactions with phosphorus sulfide and methyl iodide . Similarly, 2,3-Difluoro-5-chloropyridine can be prepared from 2,3,5-trichloropyridine using potassium fluoride with a phase transfer catalyst, indicating that halogen exchange reactions are a common strategy in synthesizing halogenated pyridines .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, 2-chloro-6-(trifluoromethyl)pyridine has been studied using various spectroscopic methods and computational techniques to determine its structural parameters and vibrational frequencies . These studies are crucial for understanding the reactivity and potential applications of such compounds.
Chemical Reactions Analysis
Halogenated pyridines participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of halogen atoms, particularly chlorine and fluorine, can facilitate nucleophilic substitution reactions, as seen in the synthesis of 4-substituted furopyridines . Additionally, the reactivity of these compounds can be influenced by the presence of electron-withdrawing groups, which can affect the feasibility of side-chain chlorination .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichloro-5-(difluoromethyl)pyridine and related compounds are influenced by their molecular structure. The presence of halogen atoms imparts certain characteristics, such as polarity and potential for hydrogen bonding, which can affect their solubility and reactivity. The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, for example, involves optimizing reaction conditions to achieve a high yield, indicating the importance of understanding these properties in the synthesis process . Additionally, the study of 2-chloro-6-(trifluoromethyl)pyridine includes an investigation of its antimicrobial activities, showcasing the biological relevance of such compounds .
科学的研究の応用
Synthesis and Chemical Reactions
2,3-Dichloro-5-(difluoromethyl)pyridine is a significant component in the synthesis of various chemicals, particularly in the field of pesticides and pharmaceuticals. It serves as an intermediate in the synthesis of complex chemical structures. For example, it undergoes a mono- or dicarbonylation in the presence of carbon monoxide and a palladium catalyst to produce alkyl 3-chloropyridine-2-carboxylates or dialkyl pyridine-2,3-dicarboxylates, depending on the reaction conditions (Crettaz, Waser, & Bessard, 2001). Moreover, 2,3-Dichloro-5-(difluoromethyl)pyridine is used in the synthesis of novel compounds such as 1,2,4-Triazolo[4,3-a]Pyridine derivatives, which have shown weak antifungal activity (Yang et al., 2015).
Ligand Chemistry and Coordination Compounds
This compound also plays a role in ligand chemistry. It is used in synthesizing ligands like 2,6-bis(pyrazolyl)pyridines and their derivatives. These ligands have been applied in the formation of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005). Additionally, advancements in the chemistry of these compounds have led to the synthesis of multi-functional spin-crossover switches and functional soft materials (Halcrow, 2014).
Structural and Spectroscopic Analysis
In the field of structural and spectroscopic analysis, 2,3-Dichloro-5-(difluoromethyl)pyridine has been involved in studies like X-ray crystallography and NMR structural studies. For instance, the structural characterization of interaction products of pyridine derivatives with iodine offers insights into potential pharmaceutical applications (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Safety And Hazards
将来の方向性
Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
2,3-dichloro-5-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKRLOKESDPEPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611704 |
Source


|
| Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-(difluoromethyl)pyridine | |
CAS RN |
71690-06-7 |
Source


|
| Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)
